

An In-depth Technical Guide to the Physicochemical Properties of 6-O-Oleoyltrehalose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-Oleoyltrehalose

Cat. No.: B15557034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Oleoyltrehalose is a non-ionic surfactant belonging to the class of trehalose lipids, which are of significant interest in the pharmaceutical, cosmetic, and food industries. This glycolipid consists of a hydrophilic trehalose headgroup and a hydrophobic oleoyl tail, derived from oleic acid. This amphiphilic structure imparts surface-active properties, enabling it to form micelles in aqueous solutions and act as an emulsifier, solubilizer, and stabilizer. Its biocompatibility and biodegradability make it a promising alternative to synthetic surfactants in various applications, including drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of **6-O-Oleoyltrehalose**, detailed experimental protocols for their characterization, and visual representations of key workflows.

Physicochemical Properties

The physicochemical properties of 6-O-acyl trehalose esters are influenced by the chain length and degree of unsaturation of the fatty acid moiety. While specific data for **6-O-oleoyltrehalose** is limited in some areas, the following tables summarize available quantitative data and provide context by including data for other relevant 6-O-acyl trehalose esters.

Surface Activity and Micellization

The critical micelle concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. This is accompanied by a significant reduction in surface tension.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of 6-O-Acyl Trehalose Monoesters

Acyl Chain	CMC (mg/L)	Method	Surface Tension at CMC (γ _{CMC}) (mN/m)	Temperature (°C)	Reference
Oleoyl (C18:1)	13.0	Not Specified	36.4	Not Specified	[1]
Caprinoyl (C10)	~50 - 500	Not Specified	Not Specified	Not Specified	[2]
Lauroyl (C12)	~50 - 500	Not Specified	Not Specified	Not Specified	[2]
Palmitoyl (C16)	Insoluble	Not Specified	Not Specified	Room Temp	[2]

Note: The CMC values for Caprinoyl and Lauroyl esters were reported as a range of approximately 0.001-0.01% (m/V), which has been converted to mg/L for comparison.

Thermal Properties

The thermal behavior of **6-O-oleoyltrehalose**, including its melting point and glass transition temperature (T_g), is crucial for its application in formulations that may undergo temperature variations during processing or storage. While specific DSC data for the mono-oleoyl ester is not readily available, data for the di-oleoyl ester and other acyl trehalose esters provide valuable insights. The presence of the unsaturated oleoyl chain is expected to lower the melting point compared to its saturated counterparts.

Table 2: Thermal Properties of Acyl Trehalose Esters

Compound	Melting Point (°C)	Glass Transition Temperature (T _g) (°C)	Method	Reference
6,6'-di-O-oleoyl- α,α -trehalose	154-155	Not Specified	Not Specified	[3]
6-O-acyl trehalose esters (TREn, n=10, 12, 14, 16)	Forms hydrate crystals	T _g s are not distinctly affected by acyl chain length	DSC	[4]
Anhydrous Trehalose	203	~115	DSC	

Solubility

The solubility of **6-O-oleoyltrehalose** in various solvents is a critical parameter for its formulation and purification. As an amphiphilic molecule, it is expected to have limited solubility in both highly polar and nonpolar solvents, with optimal solubility in solvents of intermediate polarity. Quantitative solubility data for the monoester is not widely reported, but qualitative information and data for related compounds are presented below.

Table 3: Solubility of Trehalose and its Oleoyl Esters

Compound	Solvent	Solubility	Temperature (°C)	Reference
6,6'-di-O-oleoyl- α,α-trehalose	Chloroform	0.1 - 1 mg/mL (Slightly Soluble)	25	[3]
6,6'-di-O-oleoyl- α,α-trehalose	Methanol	0.1 - 1 mg/mL (Slightly Soluble)	25	[3]
Trehalose	Water	Soluble	Not Specified	
Trehalose	Ethanol	Slightly Soluble	Not Specified	
Anhydrous Trehalose	Water	Easily Soluble	Not Specified	
Anhydrous Trehalose	Methanol	Hardly Soluble	Not Specified	
Anhydrous Trehalose	Ethanol	Hardly Soluble	Not Specified	

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to predict the emulsifying properties of a surfactant. The HLB value of **6-O-oleoyltrehalose** can be estimated using Griffin's method for non-ionic surfactants:

$$\text{HLB} = 20 * (\text{Mh} / \text{M})$$

Where:

- Mh is the molecular mass of the hydrophilic portion (trehalose, 342.3 g/mol).
- M is the total molecular mass of the molecule (**6-O-oleoyltrehalose**, 606.7 g/mol).

Calculated HLB for **6-O-Oleoyltrehalose** ≈ 11.3

This value suggests that **6-O-oleoyltrehalose** is a good oil-in-water (o/w) emulsifier. A study on a homologous series of 6-O-acylated trehalose derivatives reported experimental HLB values

in the range of 8.3 to 14.7, which aligns with the calculated value.^[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **6-O-Oleoyltrehalose**.

Synthesis and Purification of 6-O-Oleoyltrehalose (Enzymatic Method)

This protocol is a general method for the enzymatic synthesis of trehalose monoesters and can be adapted for **6-O-oleoyltrehalose**.

Materials:

- Trehalose
- Oleic acid
- Immobilized lipase (e.g., Novozym 435, from *Candida antarctica* lipase B)
- Acetone (or another suitable organic solvent)
- Molecular sieves (3Å)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve trehalose and oleic acid in acetone. A molar ratio of trehalose to oleic acid of 1:1 to 1:5 can be used to favor monoester formation.
- **Enzyme and Dehydrating Agent Addition:** Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of substrates). Add activated molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.

- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature (e.g., 50-60 °C) with constant stirring for 24-72 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), analyzing the disappearance of starting materials and the appearance of the product spot.
- **Enzyme Removal:** After the reaction is complete, filter the mixture to remove the immobilized lipase. The enzyme can often be washed and reused.
- **Solvent Evaporation:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is a mixture of unreacted starting materials, monoester, and potentially some diester. Purify the **6-O-oleoyltrehalose** using silica gel column chromatography. A gradient of chloroform and methanol is typically used as the eluent.
- **Characterization:** Confirm the structure and purity of the isolated product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.

Materials:

- **6-O-Oleoyltrehalose**
- High-purity water (e.g., deionized or Milli-Q)
- Tensiometer (with a Du Noüy ring or Wilhelmy plate)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **6-O-oleoyltrehalose** in high-purity water at a concentration well above the expected CMC.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
- **Tensiometer Calibration and Setup:** Calibrate the tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned before each measurement (e.g., by flaming or washing with appropriate solvents).
- **Surface Tension Measurement:** Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize cross-contamination. Allow the surface tension to equilibrate before recording the value.
- **Data Analysis:** Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration ($\log C$).
- **CMC Determination:** The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point (T_m) and glass transition temperature (T_g).

Materials:

- **6-O-Oleoyltrehalose** sample (lyophilized or dried)
- DSC instrument
- Hermetic aluminum pans

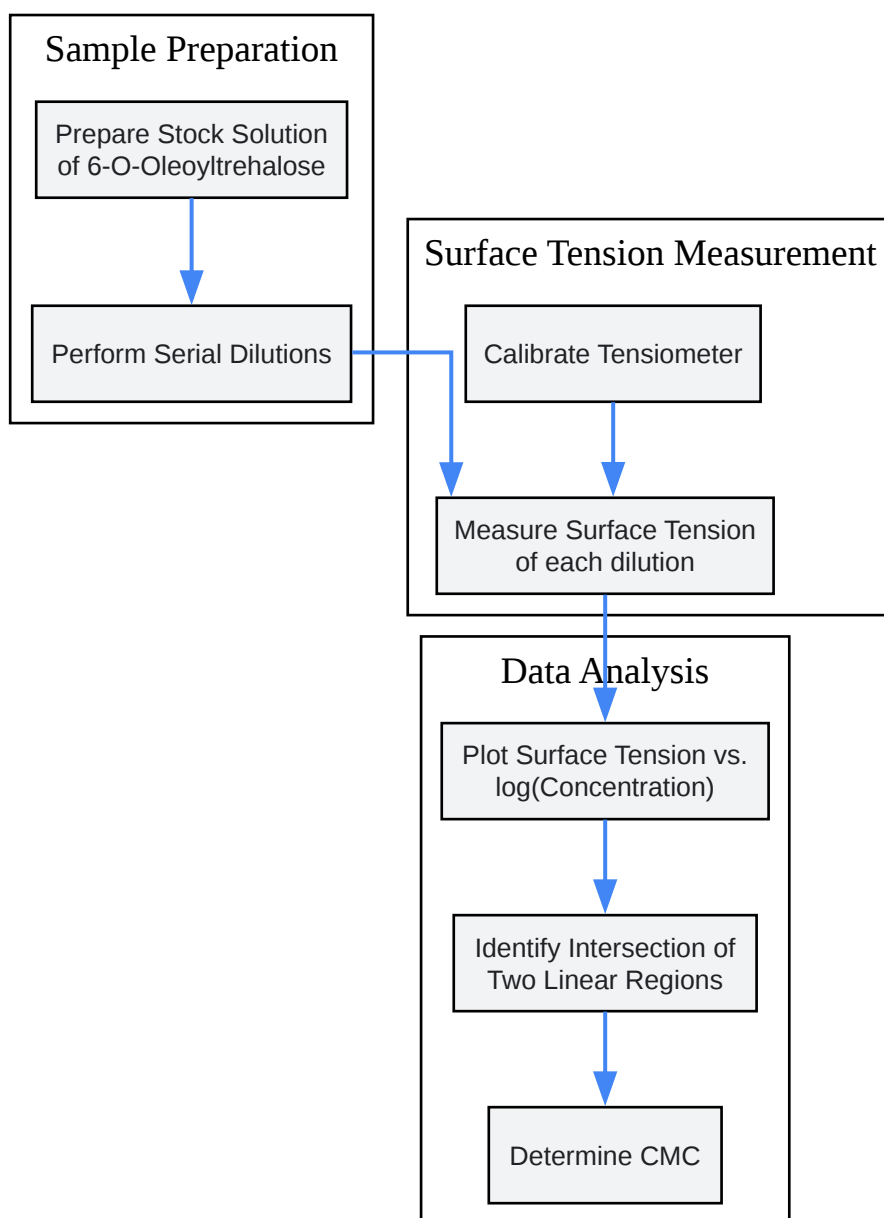
Procedure:

- **Sample Preparation:** Accurately weigh a small amount of the dried **6-O-oleoyltrehalose** sample (typically 2-5 mg) into a hermetic aluminum DSC pan. Seal the pan.
- **Instrument Setup:** Place the sample pan and an empty sealed reference pan into the DSC cell.
- **Thermal Program:** Program the DSC instrument with the desired temperature profile. A typical program involves:
 - An initial equilibration at a low temperature (e.g., -20 °C).
 - A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected transitions (e.g., 200 °C).
 - A cooling ramp back to the initial temperature at the same rate.
 - A second heating scan is often performed to analyze the thermal history of the sample.
- **Data Acquisition:** Record the heat flow as a function of temperature.
- **Data Analysis:** Analyze the resulting thermogram.
 - **Glass Transition (T_g):** Observed as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.
 - **Melting Point (T_m):** Observed as an endothermic peak. The melting point is usually taken as the onset or the peak temperature of this transition.

Mandatory Visualizations

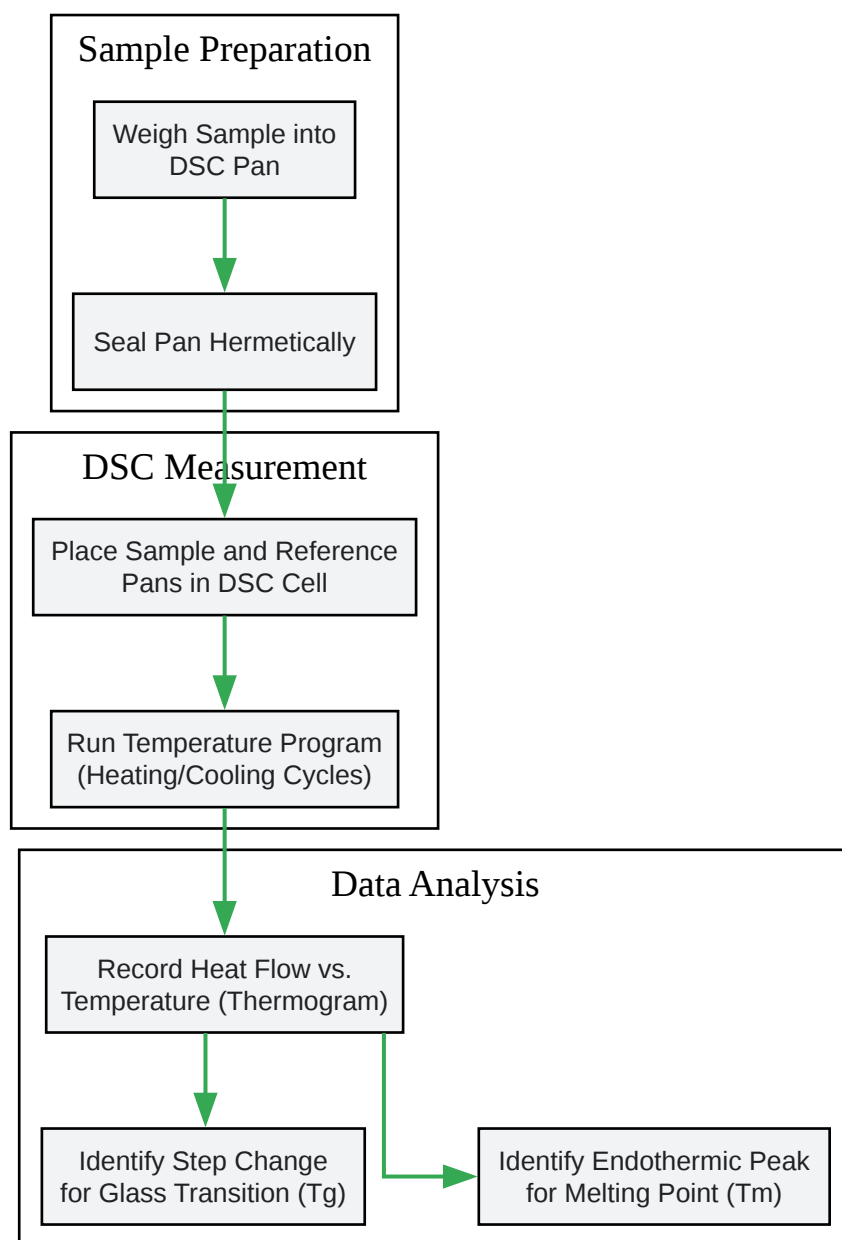
Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: Workflow for CMC determination by surface tensiometry.

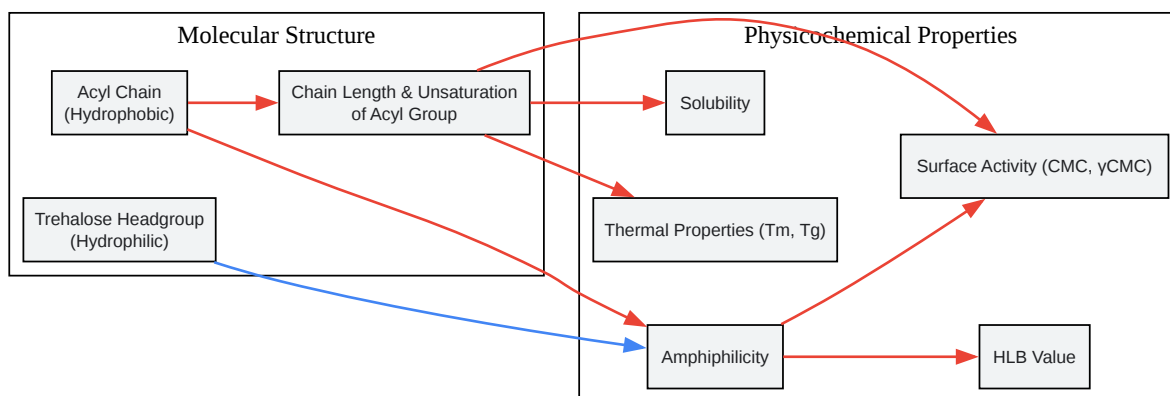


[Click to download full resolution via product page](#)

Caption: Workflow for thermal analysis by DSC.

Logical Relationships

The following diagram illustrates the relationship between the molecular structure of 6-O-acyl trehalose esters and their resulting physicochemical properties.



[Click to download full resolution via product page](#)

Caption: Structure-property relationships of 6-O-acyl trehalose esters.

Conclusion

6-O-Oleoyltrehalose is a promising bio-based surfactant with favorable physicochemical properties for a range of applications, particularly in drug delivery. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its characterization, and visualized key workflows and relationships. While some specific data points for the mono-oleoyl ester require further investigation, the information presented provides a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds. The provided methodologies can be readily adapted to further explore the properties of **6-O-oleoyltrehalose** and other trehalose lipids, facilitating their development and application in advanced formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. HLB Calculator - Materials [hlbcalc.com]
- 3. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 6-O-Oleoyltrehalose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557034#physicochemical-properties-of-6-o-oleoyltrehalose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com